molecular formula C5H3ClOS B032975 2-Thiophenecarbonyl chloride CAS No. 5271-67-0

2-Thiophenecarbonyl chloride

Cat. No.: B032975
CAS No.: 5271-67-0
M. Wt: 146.6 g/mol
InChI Key: QIQITDHWZYEEPA-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl chloride: is an organic compound with the molecular formula C₅H₃ClOS thiophene-2-carbonyl chloride and is characterized by a thiophene ring substituted with a carbonyl chloride group at the second position. This compound is a colorless to yellow-gray liquid and is known for its reactivity, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonyl chloride can be synthesized through the reaction of thiophene with chlorosulfonyl isocyanate in an organic solvent. The reaction is initiated by mixing thiophene and chlorosulfonyl isocyanate, with the latter present in molar excess. The organic solvent can be a C₁-C₁₀ alkane, halogenated alkane, alkylbenzene, or dialkyl ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of chlorosulfonyl isocyanate in a reaction medium comprising an organic solvent such as dibutyl ether. The reaction is typically carried out under controlled conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Reactivity and Mechanistic Insights

Solvolysis Mechanism

  • The solvolysis of 2-thiophenecarbonyl chloride in various solvents (e.g., acetone, ethanol, DMF) follows the extended Grunwald-Winstein equation , correlating solvent nucleophilicity and ionizing power with reaction rates .
  • Studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate the reaction due to their ionizing properties, while polar protic solvents (e.g., water, alcohols) exhibit lower reactivity .

Nucleophilic Acyl Substitution

  • Reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other acyl derivatives.
  • Example: Reaction with 2-ethynylpyridine yields conjugated ionic polymers (e.g., poly[2-ethynyl-N-(2-thiophenecarbonyl)pyridinium chloride]) .

Byproduct Formation

  • TCN (2-thiophenecarbonitrile) forms if TCAm (2-thiophenecarboxamide) is not fully hydrolyzed during synthesis. Minimization requires rigorous control of hydrolysis conditions .

Mechanistic Data Table

Reaction TypeSolventRate CorrelationKey Observations
SolvolysisAcetone/DMFGrunwald-WinsteinHigher rates in polar aprotic
Nucleophilic substitutionPyridine/AlCl₃N/AForms amides/esters rapidly
TCN FormationAqueous HClN/ADependent on TCAm residual

Spectroscopic and Structural Analysis

FT-IR and FT-Raman Data

  • Key Peaks :
    • C=O stretching: ~1700–1750 cm⁻¹ .
    • S-O and C-S vibrational modes: ~600–800 cm⁻¹ .
  • Conformational Analysis : Exhibits two stable conformers (gauche and syn) with minimal energy differences, influencing reactivity in solvents .

Structural Data Table

TechniqueKey ObservationsReference
FT-IR/RamanC=O and S-O/C-S vibrations
X-ray diffractionPlanar thiophene ring system

Scientific Research Applications

Applications in Organic Synthesis

2-Thiophenecarbonyl chloride serves as an important building block in the synthesis of various organic compounds:

  • Pharmaceuticals : It is utilized in the synthesis of bioactive compounds, including tioxazafen, which is effective against nematodes in agriculture . Additionally, it has been used to create probes for biological applications, such as Rhodamine B hydrazide derivatives .
  • Agrochemicals : The compound's reactivity allows it to be employed in the development of agrochemical agents. For instance, it can react with N-hydroxyamidines to produce oxadiazoles that have nematicidal properties .
  • Material Science : It is also involved in synthesizing thiophene-containing polymers and materials that exhibit unique electronic properties.

Case Studies

Case Study Description Outcome
Synthesis of Tioxazafen Reaction of this compound with benzamide oxime to create tioxazafen.Demonstrated efficacy against nematodes; important for agricultural applications.
Development of Probes Utilization of this compound to synthesize fluorescent probes for biological imaging.Enhanced sensitivity and specificity in detecting biological markers .
Formation of Oxadiazoles Reaction with N-hydroxyamidines leading to 3,5-disubstituted-1,2,4-oxadiazoles.Compounds showed potential as nematicides .

Mechanism of Action

The mechanism of action of 2-thiophenecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 2-Thiophenecarbonyl chloride is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other acyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiophene ring’s properties are advantageous .

Biological Activity

2-Thiophenecarbonyl chloride (TPCC) is a compound of increasing interest in the fields of medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article explores the biological activity of TPCC, focusing on its cytotoxic effects, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula C5_5H3_3ClOS, is a derivative of thiophene that possesses a carbonyl group. It is typically synthesized through the reaction of thiophene with chlorosulfonyl isocyanate or other chlorinating agents. The resulting compound is utilized as an acylating agent in various organic synthesis reactions, particularly in the development of pharmaceuticals and agrochemicals .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study involving the synthesis of new cobalt(II) complexes with TPCC showed selective cytotoxicity against gastric cancer cells (MKN45) while sparing healthy cells (HUVEC). The selectivity index (SI) was calculated based on IC50 values, revealing that TPCC had an IC50 of 84 μg/ml against MKN45 cells, compared to 131 μg/ml for HUVEC cells, indicating its potential as a selective anticancer agent .

Table 1: Cytotoxicity Data for this compound

CompoundCell LineIC50 (μg/ml)Selectivity Index
TPCCMKN45841.56
TPCCHUVEC131-

Antibacterial Activity

In addition to its anticancer properties, TPCC has shown promising antibacterial activity. The ligand complexes formed with TPCC were tested against various bacterial strains and demonstrated effective inhibition comparable to traditional antibiotics like penicillin. This suggests that TPCC may serve as a lead compound for developing new antibacterial agents .

Case Studies

  • Cytotoxic Effects in Gastric Cancer : A detailed examination of TPCC's efficacy against gastric cancer cells revealed that it significantly inhibited cell viability at higher concentrations (400 μg/ml). The study highlighted the importance of concentration and incubation time on the cytotoxic effects observed .
  • Anticoagulant Activity : Another study investigated the anticoagulant properties of TPCC derivatives in human plasma. Compounds derived from TPCC exhibited high activated partial thromboplastin time (aPTT) values, indicating potential use in managing coagulation disorders .
  • Polymerization Applications : TPCC has also been utilized in polymer chemistry as a quenching agent during polymerization processes, demonstrating its versatility beyond biological applications. This method has implications for improving polymer yields while maintaining active site integrity in catalysis .

Research Findings

  • Selectivity Against Cancer Cells : The cytotoxicity assays indicated that TPCC and its complexes exhibit selective toxicity towards cancer cells while being relatively safe for normal cells, which is critical for therapeutic applications.
  • Mechanism of Action : Further research is needed to elucidate the precise mechanisms by which TPCC exerts its biological effects. Preliminary data suggest that it may involve interactions with cellular signaling pathways related to apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-thiophenecarbonyl chloride, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves reacting 2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via vacuum distillation. Purity is confirmed using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted starting materials. Storage at 0–6°C is recommended to prevent decomposition . Patent literature describes alternative routes using catalytic reagents to enhance yield and selectivity .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Due to its reactivity (e.g., reacts violently with water, strong bases, or oxidizing agents), use inert atmospheres (e.g., nitrogen) and anhydrous solvents. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory. Ventilation systems must mitigate exposure to vapors (boiling point: 205–208°C). Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the carbonyl (C=O) stretch near 1770 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals thiophene ring protons at δ 7.4–7.8 ppm and carbonyl chloride absence of protons. Mass spectrometry (MS) confirms molecular weight (146.59 g/mol) via molecular ion peaks .

Q. How can researchers mitigate side reactions during derivatization of this compound?

  • Methodological Answer : Side reactions (e.g., hydrolysis to 2-thiophenecarboxylic acid) are minimized by using dry solvents (e.g., THF, DCM) and molecular sieves. Reaction temperatures should not exceed 50°C to avoid thermal decomposition. Monitoring via thin-layer chromatography (TLC) or in situ FTIR ensures reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in non-catalytic polymerization of 2-ethynylpyridine?

  • Methodological Answer : The compound acts as an electrophilic initiator, facilitating polymerization via a cationic mechanism. Kinetic studies (e.g., cyclic voltammetry) show redox stability (electrochemical window: 2.16 eV) and diffusion-controlled reaction rates. Photoluminescence (573 nm) and UV-Vis spectroscopy track conjugation length and polymer backbone alignment .

Q. How do computational models correlate the electronic structure of this compound with its reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict electrophilic aromatic substitution at the C5 position of the thiophene ring. Frontier molecular orbital (FMO) analysis highlights the LUMO localization on the carbonyl chloride group, driving nucleophilic attacks. Experimental validation uses Hammett constants to quantify substituent effects .

Q. What strategies optimize the electrochemical stability of polymers synthesized using this compound?

  • Methodological Answer : Incorporating electron-withdrawing groups (e.g., nitro or cyano) at the thiophene ring enhances redox stability. Cyclic voltammetry (CV) at varying scan rates distinguishes surface-controlled vs. diffusion-limited processes. Accelerated aging tests under oxidative conditions (e.g., O₂ exposure) quantify degradation pathways .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated acylations?

  • Methodological Answer : Yield discrepancies arise from moisture sensitivity and solvent polarity effects. Systematic DOE (design of experiments) approaches vary solvent (polar aprotic vs. non-polar), temperature, and stoichiometry. Statistical analysis (e.g., ANOVA) identifies critical parameters, validated by replicate studies .

Properties

IUPAC Name

thiophene-2-carbonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQITDHWZYEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063749
Record name 2-Thiophenecarbonyl chloride
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Molecular Weight

146.60 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Thiophenecarbonyl chloride
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CAS No.

5271-67-0
Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-Thiophenecarbonyl chloride
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Record name 2-thienylcarbonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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